4-Ethoxy-3-nitrophenol

Description

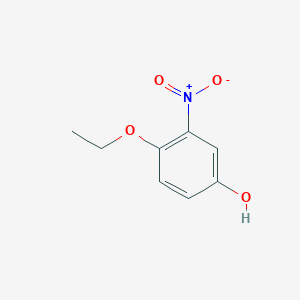

4-Ethoxy-3-nitrophenol is a phenolic compound featuring an ethoxy group (-OCH₂CH₃) at the 4-position and a nitro group (-NO₂) at the 3-position of the aromatic ring. The ethoxy group contributes to steric bulk and lipophilicity, while the nitro group’s electron-withdrawing nature enhances acidity compared to unsubstituted phenol. Such compounds are often intermediates in synthesizing pharmaceuticals, agrochemicals, and optical materials due to their tunable electronic properties .

Properties

IUPAC Name |

4-ethoxy-3-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULHXYZRPSYIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxy-3-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 4-ethoxyphenol. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the hydroxyl group. The reaction can be represented as follows:

C8H10O2+HNO3→C8H9NO4+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite, zinc, or iron in the presence of hydrochloric acid.

Substitution: The hydroxyl group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Sodium dithionite, zinc, or iron in concentrated hydrochloric acid.

Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products:

Reduction: 4-Ethoxy-3-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3-nitrophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and inhibition.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) 4-Nitroanisole (4-Nitrophenol Methyl Ether)

- Structure: Methoxy (-OCH₃) at 4-position, nitro (-NO₂) at 4-position.

- Molecular Formula: C₇H₇NO₃.

- Molecular Weight : 153.13 g/mol.

- Key Properties: Higher symmetry than 4-ethoxy-3-nitrophenol, leading to a melting point >300°C for its sodium salt dihydrate .

- Applications : Used as a precursor in dye synthesis and enzymatic assays (e.g., alkaline phosphatase substrate).

(b) (4-Ethoxy-3-Nitrophenyl)methanol

- CAS : 697304-05-5.

- Structure: Ethoxy (-OCH₂CH₃) at 4-position, nitro (-NO₂) at 3-position, and hydroxymethyl (-CH₂OH) on the aromatic ring.

- Molecular Weight : 197.19 g/mol.

(c) 3-Methoxy-4-Nitrophenylmethanol

- CAS : 80866-88-2.

- Structure: Methoxy (-OCH₃) at 3-position, nitro (-NO₂) at 4-position.

- Key Differences : Substituent positions reverse the electronic effects; the nitro group at 4-position may reduce steric hindrance compared to 3-nitro analogs.

Electronic and Steric Effects

- Nitro Group Position: In triphenylamine derivatives, a nitro group at the para position generates a dihedral angle of 2.8° between aromatic planes, favoring conjugation and two-photon absorption properties . For this compound, the meta-nitro group likely disrupts planarity, reducing conjugation but increasing steric interactions.

- Ethoxy vs. Methoxy : Ethoxy’s larger size lowers water solubility compared to methoxy analogs. For example, 4-nitroanisole’s sodium salt (CAS 824-78-2) is highly water-soluble due to ionic character, whereas ethoxy derivatives may require organic solvents .

Data Table: Key Properties of Analogous Compounds

Biological Activity

4-Ethoxy-3-nitrophenol is a nitrophenolic compound that has garnered attention for its diverse biological activities. As a member of the nitrophenol family, it exhibits unique interactions with various biological systems, impacting enzyme activity and cellular functions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications in research and industry.

- Chemical Formula : CHNO

- Molecular Weight : 195.19 g/mol

- Structure : Contains an ethoxy group and a nitro group attached to a phenolic ring, which influences its hydrophobicity and reactivity compared to other nitrophenols.

Target Interactions

Nitrophenolic compounds, including this compound, are known to interact with various enzymes and proteins. The primary mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which alters metabolic pathways.

- Oxidative Stress Induction : It has been shown to induce oxidative stress in cells, leading to DNA damage and potential cell death.

Biochemical Pathways

The reductive transformations of nitrophenols can lead to the formation of reactive metabolites that interfere with several biochemical pathways. These transformations may affect:

- Cellular Respiration

- DNA Repair Mechanisms

- Signal Transduction Pathways

Pharmacokinetics

This compound is expected to be absorbed in the body similarly to other small organic molecules. Key pharmacokinetic characteristics include:

- Absorption : Rapidly absorbed following administration.

- Metabolism : Primarily metabolized in the liver through conjugation and oxidation processes.

- Excretion : Mainly excreted via the kidneys in urine.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been utilized in studies examining its effects on various enzymes involved in metabolic processes.

| Enzyme | Effect of this compound |

|---|---|

| Cytochrome P450 | Inhibition observed |

| Glutathione S-transferase | Competitive inhibition noted |

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. Its derivatives have shown potential against various bacterial strains.

Case Studies

- Toxicology Studies : A study evaluated the cytotoxic effects of this compound on human cell lines, revealing dose-dependent toxicity linked to oxidative stress mechanisms.

- Environmental Impact Assessments : Research has highlighted the compound's role as a pollutant, affecting terrestrial plant life through toxicological pathways similar to other nitrophenolic compounds .

Comparison with Related Compounds

This compound is structurally similar to other nitrophenols but displays distinct biological activities due to its ethoxy substitution. A comparison with related compounds is illustrated below:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 4-Nitrophenol | Lacks ethoxy group | Known for enzyme inhibition |

| 3-Nitrophenol | Different position of nitro group | Exhibits lower toxicity |

| 4-Ethoxyphenol | Only contains an ethoxy group | Less studied; potential applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.